molecular formula C19H21NO5 B5053947 (E)-3-(2,4-dimethoxyanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

(E)-3-(2,4-dimethoxyanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B5053947
M. Wt: 343.4 g/mol
InChI Key: ZVEVMVCAZIXLRO-MDZDMXLPSA-N
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Description

(E)-3-(2,4-dimethoxyanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features methoxy groups on both aromatic rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-dimethoxyanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the condensation of 2,4-dimethoxyaniline with 3,4-dimethoxybenzaldehyde in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the base deprotonates the aniline, allowing it to attack the aldehyde, forming the enone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-dimethoxyanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of the corresponding alcohol or amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, particularly at positions ortho or para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-dimethoxyanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds like this can interact with enzymes or receptors, modulating their activity. The methoxy groups can enhance binding affinity to certain targets, influencing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,4-dimethoxyanilino)-1-phenylprop-2-en-1-one: Lacks the additional methoxy groups on the phenyl ring.

    (E)-3-(2,4-dimethoxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one: Has fewer methoxy groups.

Uniqueness

The presence of multiple methoxy groups in (E)-3-(2,4-dimethoxyanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one can significantly influence its chemical reactivity and biological activity, making it unique compared to similar compounds.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-22-14-6-7-15(18(12-14)24-3)20-10-9-16(21)13-5-8-17(23-2)19(11-13)25-4/h5-12,20H,1-4H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEVMVCAZIXLRO-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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